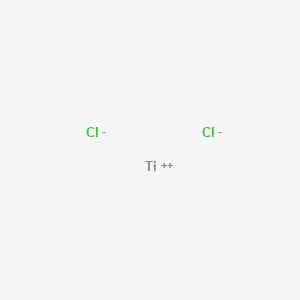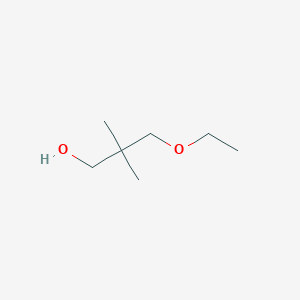
3-Ethoxy-2,2-dimethylpropan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethoxy-2,2-dimethylpropan-1-ol is an organic compound belonging to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is further bonded to two methyl groups and an ethoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-2,2-dimethylpropan-1-ol can be achieved through several methods. One common approach involves the reaction of 2,2-dimethyl-1-propanol with ethyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.
化学反应分析
Types of Reactions
3-Ethoxy-2,2-dimethylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohol derivatives.
Substitution: Formation of ethers, amines, or other substituted compounds.
科学研究应用
3-Ethoxy-2,2-dimethylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Investigated for its potential use in drug formulation and delivery.
Industry: Utilized in the production of surfactants and stabilizers for various industrial processes.
作用机制
The mechanism of action of 3-Ethoxy-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. The ethoxy group provides additional steric and electronic effects, further modulating the compound’s behavior in chemical reactions.
相似化合物的比较
Similar Compounds
2,2-Dimethyl-1-propanol: Similar structure but lacks the ethoxy group.
3-Ethoxy-1-propanol: Similar structure but lacks the dimethyl groups.
2,2-Dimethyl-3-ethoxybutane: Similar structure but with a different carbon chain length.
Uniqueness
3-Ethoxy-2,2-dimethylpropan-1-ol is unique due to the presence of both the dimethyl and ethoxy groups, which confer distinct steric and electronic properties. These features make it a versatile compound with diverse applications in various fields of research and industry.
属性
分子式 |
C7H16O2 |
|---|---|
分子量 |
132.20 g/mol |
IUPAC 名称 |
3-ethoxy-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C7H16O2/c1-4-9-6-7(2,3)5-8/h8H,4-6H2,1-3H3 |
InChI 键 |
KWJOBPQHYKOEJR-UHFFFAOYSA-N |
规范 SMILES |
CCOCC(C)(C)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


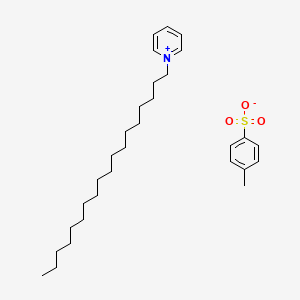
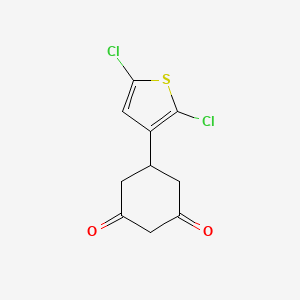
![5,5'-[Methylenebis(oxy)]bis(4,4-dinitropentan-1-ol)](/img/structure/B8582892.png)
![2-{[(Benzyloxy)carbonyl]amino}-4-sulfamoylbutanoic acid](/img/structure/B8582900.png)
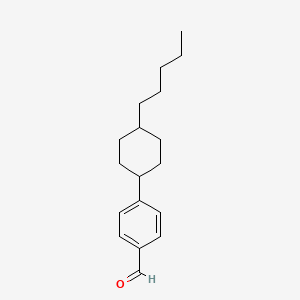
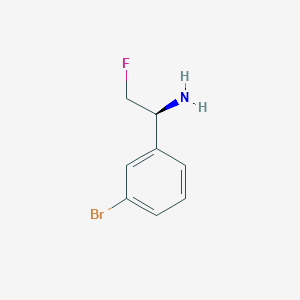
![1-Benzyl-8-methoxy-2,3,4,5-tetrahydro-1H-benzo[C]azepine](/img/structure/B8582923.png)
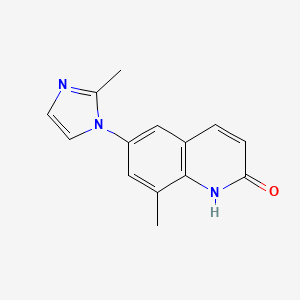
![CARBAMIC ACID, N-[(1S)-1-(3R)-3-PYRROLIDINYLETHYL]-, 1,1-DIMETHYLETHYL ESTER](/img/structure/B8582937.png)
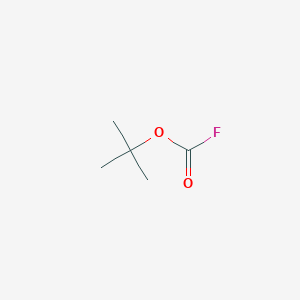
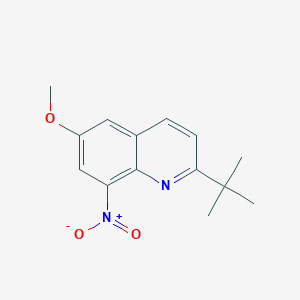
![2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyrazine](/img/structure/B8582962.png)
